5,5'-Methylenebis(4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid)

Porphyrin Synthesis MacDonald Condensation Orthogonal Protection

5,5'-Methylenebis(4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid), CAS 6305-92-6, is a C₂-symmetric dipyrromethane-1,9-dicarboxylic acid derivative bearing two free carboxylic acid groups, two ethyl ester moieties, and methyl substituents at the 3- and 4-positions of each pyrrole ring. With a molecular formula of C₁₉H₂₂N₂O₈ and a calculated density of 1.392 g/cm³, this compound is classified as an AldrichCPR rare chemical building block, supplied by Sigma-Aldrich for early-discovery research without in-house analytical characterization.

Molecular Formula C19H22N2O8
Molecular Weight 406.4 g/mol
CAS No. 6305-92-6
Cat. No. B12052070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-Methylenebis(4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid)
CAS6305-92-6
Molecular FormulaC19H22N2O8
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C1C)C(=O)O)CC2=C(C(=C(N2)C(=O)O)C)C(=O)OCC
InChIInChI=1S/C19H22N2O8/c1-5-28-18(26)12-8(3)14(16(22)23)20-10(12)7-11-13(19(27)29-6-2)9(4)15(21-11)17(24)25/h20-21H,5-7H2,1-4H3,(H,22,23)(H,24,25)
InChIKeyXGDNUJGQQURYIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5'-Methylenebis(4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid) (CAS 6305-92-6): Structural and Functional Profile for Porphyrin-Driven Procurement


5,5'-Methylenebis(4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid), CAS 6305-92-6, is a C₂-symmetric dipyrromethane-1,9-dicarboxylic acid derivative bearing two free carboxylic acid groups, two ethyl ester moieties, and methyl substituents at the 3- and 4-positions of each pyrrole ring . With a molecular formula of C₁₉H₂₂N₂O₈ and a calculated density of 1.392 g/cm³, this compound is classified as an AldrichCPR rare chemical building block, supplied by Sigma-Aldrich for early-discovery research without in-house analytical characterization . Its mixed acid–ester bifunctionality situates it uniquely within the dipyrromethane family, enabling orthogonal reactivity that is directly relevant to the synthesis of symmetrically β-substituted porphyrins, chlorins, and related tetrapyrrolic macrocycles [1].

Why Generic Dipyrromethane Substitution Fails: The Functional-Group Orthogonality Imperative for 6305-92-6


Dipyrromethane building blocks are not functionally interchangeable because minor variations in substituent identity, position, and protection state dramatically alter reactivity, solubility, and the efficiency of downstream macrocyclization. The target compound 6305-92-6 incorporates both free carboxylic acid (–COOH) and ethyl ester (–COOEt) groups on each pyrrole unit; the tetraethyl ester analog (CAS 5431-96-9) lacks free acids entirely and requires a separate saponification step before it can enter MacDonald [2+2] or [3+1] porphyrin condensations that rely on carboxylic acid activation [1][2]. Conversely, the diacid-only analog (CAS 27226-49-9) lacks the electron-withdrawing ethoxycarbonyl groups that temper pyrrole-ring nucleophilicity and improve regioselectivity during electrophilic substitution . Direct substitution with a simpler dialdehyde or diester therefore either demands additional synthetic manipulation or sacrifices the built-in orthogonality and electronic tuning that 6305-92-6 provides, making it a non-trivial procurement decision for multi-step tetrapyrrole syntheses.

Quantitative Differentiation Evidence: 6305-92-6 vs. Closest Dipyrromethane Analogs


Orthogonal Acid–Ester Bifunctionality Eliminates Pre-Hydrolysis Step Required by Tetraethyl Ester Analog 5431-96-9

The target compound (6305-92-6) contains two free carboxylic acid groups that can be directly activated for [2+2] MacDonald condensation with a dipyrromethane-dicarbinol, whereas the fully protected tetraethyl ester 5,5'-methylenebis(3-methyl-1H-pyrrole-2,4-dicarboxylate) (CAS 5431-96-9) must first undergo quantitative saponification [1]. Literature yields for LiOH-mediated saponification of analogous dipyrromethane diesters are approximately 70% [2], meaning that a procurement choice favoring the tetraester effectively bakes in a ≥30% mass loss before the key coupling step. The mixed acid–ester architecture of 6305-92-6 bypasses this inefficiency while retaining the ethyl ester groups for subsequent orthogonal deprotection or direct use in 5,15-di(ethoxycarbonyl)porphyrin formation [1].

Porphyrin Synthesis MacDonald Condensation Orthogonal Protection

Electron-Withdrawing Ethoxycarbonyl Groups Tune Pyrrole Reactivity Relative to Diacid-Only Analog 27226-49-9

The ethoxycarbonyl substituents at the 4-positions of 6305-92-6 lower the electron density of the pyrrole rings, a phenomenon explicitly documented for dipyrromethane 5 in the literature: 'The ethoxycarbonyl group of 5 may lower the electron densities in the pyrrole rings and slow the reaction' [1]. This electronic deactivation is functionally beneficial—it suppresses uncontrolled oligomerization and improves regioselectivity during electrophilic substitutions at the 1- and 9-positions. In contrast, 5,5'-methylenebis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) (CAS 27226-49-9) bears only electron-donating methyl groups and no electron-withdrawing ester moieties, leading to higher pyrrole nucleophilicity and a greater propensity for side reactions under acidic condensation conditions .

Pyrrole Electronics Friedel–Crafts Alkylation Reaction Rate Modulation

Higher Calculated Density and Boiling Point vs. Diethyl Ester Analog 5442-92-2 Indicate Stronger Intermolecular Interactions

The target compound's calculated density (1.392 g/cm³) and boiling point (752.75 °C at 760 mmHg) are substantially higher than those of the diethyl ester analog 5,5'-methylenebis(2,4-dimethyl-1H-pyrrole-3-carboxylic acid) diethyl ester (CAS 5442-92-2), which exhibits a calculated density of 1.157 g/cm³ and a boiling point of 546.6 °C . The ~20% higher density and >200 °C higher boiling point of 6305-92-6 reflect the presence of four hydrogen-bond-donating carboxylic acid protons (vs. zero in the diester), leading to extensive intermolecular hydrogen-bond networks. These stronger cohesive forces translate into lower volatility, reduced sublimation losses during vacuum-drying steps, and potentially different solubility profiles in polar aprotic solvents such as DMF or DMSO .

Physicochemical Properties Thermal Stability Intermolecular Forces

AldrichCPR Sourcing Model Ensures Single-Batch Traceability vs. Multi-Vendor Diethyl Ester Dispersity

6305-92-6 is supplied exclusively through Sigma-Aldrich's AldrichCPR (Custom Product Request) platform, a curated collection of rare and unique chemicals intended for early-discovery research . This single-vendor, single-batch sourcing model ensures that all material ordered under the same catalog number (L162949) originates from a controlled production lot, providing traceability benefits that are absent for the diethyl ester analog CAS 5442-92-2, which is listed across multiple vendors (Chemenu, Smolecule, BenchChem, EvitaChem) with variable purity specifications (typically 95–97%) and no centralized batch history [1]. For academic labs and biotech procurement teams requiring reproducible synthetic outcomes, the AldrichCPR model reduces the risk of lot-to-lot variability in impurity profiles that could compromise macrocyclization yields.

Procurement Batch Reproducibility Rare Chemical Sourcing

Highest-Value Application Scenarios for 5,5'-Methylenebis(4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid) Driven by Differentiated Evidence


Direct Synthesis of 5,15-Di(ethoxycarbonyl)porphyrins via MacDonald [2+2] Condensation Without Prior Ester Hydrolysis

The free carboxylic acid groups of 6305-92-6 are immediately available for activation and condensation with dipyrromethane-dicarbinols under the base-catalyzed conditions described by Terazono et al. (Org. Lett. 2012), yielding β-ethoxycarbonyl-substituted porphyrins without the ~30% mass loss incurred when a tetraester precursor must be saponified first [1]. This scenario is optimal for groups synthesizing trans-A₂B₂-porphyrins for photodynamic therapy or solar fuel catalyst applications, where the ethoxycarbonyl groups serve as protected carboxylic acid handles for subsequent bioconjugation or surface anchoring.

Controlled-Reactivity Dipyrromethane for [3+1] Porphyrin Syntheses Requiring Regioselective Electrophilic Substitution

The electron-withdrawing ethoxycarbonyl substituents at the 4-positions attenuate pyrrole-ring nucleophilicity, as evidenced by slower reaction kinetics in Friedel–Crafts alkylation [2]. This deactivation is advantageous in [3+1] porphyrin syntheses, where uncontrolled reactivity of the dipyrromethane unit can lead to scrambled products. Procurement of 6305-92-6 instead of the fully alkyl-substituted CAS 27226-49-9 provides built-in electronic control that improves the regioisomeric purity of the final tetrapyrrole.

Building Block for Covalently Strapped Porphyrins Requiring Orthogonal Carboxylic Acid Functionality

The mixed acid–ester substitution pattern of 6305-92-6 allows chemists to exploit the free –COOH groups for amide coupling with α,ω-diamine straps while retaining the ethyl esters for subsequent transformations, as demonstrated in the synthesis of covalently strapped porphyrins [3]. The higher density and lower volatility of 6305-92-6 compared to the diethyl ester analog CAS 5442-92-2 further facilitate handling during amide-coupling steps conducted at elevated temperatures.

Academic Core-Facility Procurement of a Traceable, Single-Source Dipyrromethane for Multi-User Porphyrin Projects

For university core synthesis facilities or contract research organizations supporting multiple porphyrin projects, the AldrichCPR single-vendor model for 6305-92-6 eliminates the batch-variability risk that accompanies multi-sourced analogs such as CAS 5442-92-2 . The controlled-lot traceability ensures that yields and product purities remain consistent across different users and time points, reducing troubleshooting costs and enabling reliable budgeting for large-scale porphyrin campaigns.

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